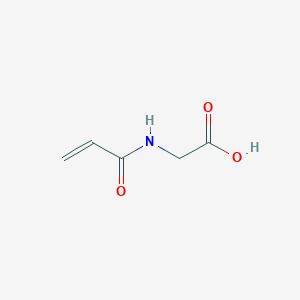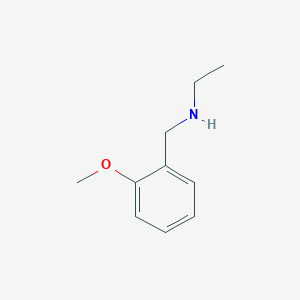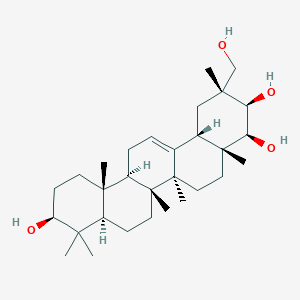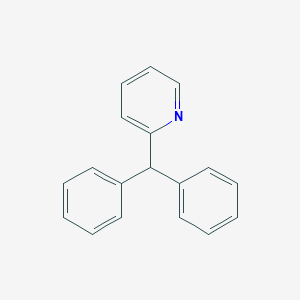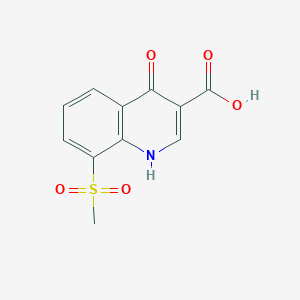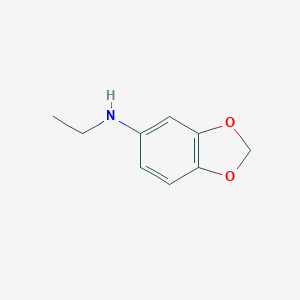![molecular formula C9H13NO B146949 2-[2-(Aminomethyl)phenyl]ethanol CAS No. 125593-25-1](/img/structure/B146949.png)
2-[2-(Aminomethyl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Aminomethyl)phenyl]ethanol, or 2-Aminomethylphenol (AMP), is an organic compound with a wide range of applications in the scientific research field. It is a colorless, water-soluble compound with a molecular formula of C8H11NO. This compound is used as a reagent in organic synthesis, as a catalyst, and as a pharmaceutical intermediate. It has a wide range of applications in biology, medicine, and chemistry, and is a valuable tool for researchers in these fields.
Applications De Recherche Scientifique
Receptor Differentiation
Research has shown that structural modifications of 2-phenyl ethanol can impact sympathomimetic activity. These modifications allow the differentiation of β-receptor populations into β-1 and β-2 types, which are found in various tissues such as the heart, adipose tissue, and small intestine for β-1, and in the uterus, diaphragm, bronchioles, and vascular bed for β-2 (Lands, Ludueña, & Buzzo, 1967).
Chemical Synthesis and Green Chemistry
2-Phenyl ethanol is used in the hydrogenation of styrene oxide in the production of products like perfumes, deodorants, soaps, and detergents. This process is conducted in a clean and green manner using supercritical carbon dioxide (Yadav & Lawate, 2011).
Controlled Release of Bioactives
Chitosan films incorporating 2-phenyl ethanol have been developed for controlled release applications. The inclusion of β-cyclodextrin with 2-phenyl ethanol in these films shows high retention and controlled release, useful in various applications such as fragrances and antimicrobials (Zarandona et al., 2020).
Pharmaceutical Intermediate
2-phenyl ethanol is used as a key intermediate in the synthesis of cardiovascular drugs. A study on the synthesis process of 2-(4-aminophenyl) ethanol using β-phenylethanol as a raw material demonstrates its importance in pharmaceutical manufacturing (Zhang Wei-xing, 2013).
Beta-Adrenergic Blocking Agents
Derivatives of 2-phenyl ethanol have been investigated for their beta-adrenoceptor blocking properties, with findings showing significant potency and selectivity, relevant for therapeutic applications (Large & Smith, 1980).
Enantioenriched Synthesis
A study on the enantioselective addition of phenyl carbamate to meso-epoxides using 2-phenyl ethanol derivatives demonstrates its role in the preparation of enantiopure 2-aminocycloalkanol hydrochlorides, important in organic synthesis (Birrell & Jacobsen, 2013).
Biocatalysis in Pharmaceutical Synthesis
Biocatalysis using 2-phenyl ethanol derivatives shows potential in the synthesis of aromatic chiral alcohols, which are key blocks in pharmaceutical applications. An enzyme from Burkholderia cenocepacia has been found to efficiently reduce acetophenone derivatives to (R)-3,5-Bis(trifluoromethyl)phenyl ethanol (Yu et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(aminomethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMDFRANFXSLGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448303 |
Source


|
| Record name | 2-[2-(aminomethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Aminomethyl)phenyl]ethanol | |
CAS RN |
125593-25-1 |
Source


|
| Record name | 2-[2-(aminomethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the key chemical transformation of 2-[2-(Aminomethyl)phenyl]ethanol discussed in the research?
A1: The research paper focuses on the thermal cyclization of methiodides derived from 2-[2-(Aminomethyl)phenyl]ethanol. [] This reaction leads to the formation of 3,4-dihydro-1-2-benzopyrans, a class of heterocyclic compounds with potential biological activity. The study explores the reaction conditions and the structural factors influencing this cyclization process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

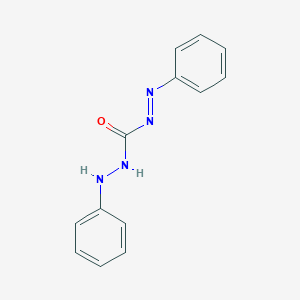
![2-Hydrazinyl-1H-benzo[d]imidazol-1-amine](/img/structure/B146867.png)

